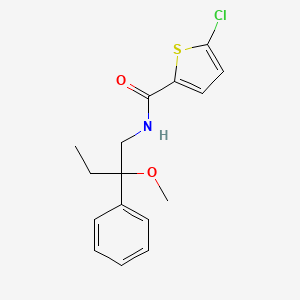

5-chloro-N-(2-methoxy-2-phenylbutyl)thiophene-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of related compounds involves various methods. For instance, the synthesis of 5-chloro-N-({(5S)-2-oxo-3-[4-(3-oxo-4-morpholinyl)phenyl]-1,3-oxazolidin-5-yl}methyl)-2-thiophenecarboxamide involves the reaction of 4-{4-[(5S)-5-(aminomethyl)-2-oxo-1,3-oxazolidin-3-yl]phenyl}morpholin hydrochloride with 5-chlorothiophene-2-carbonyl chloride . Another method involves the Suzuki cross-coupling reaction of 5-bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide with various aryl/heteroaryl boronic acids/pinacol esters .

Aplicaciones Científicas De Investigación

Synthesis and Anticancer Activity

Thiophene-2-carboxamide derivatives have been synthesized with the aim of evaluating their potential as anticancer agents. A study by Atta and Abdel-Latif (2021) explored the synthesis of new 4-acetyl-5-anilino-N-arylthiophene-2-carboxamide derivatives, demonstrating that these compounds exhibit good inhibitory activity against several cancer cell lines, particularly when containing a thiazolidinone ring or thiosemicarbazide moiety. This suggests a promising avenue for the development of new anticancer medications (Atta & Abdel‐Latif, 2021).

Antimicrobial and Biofilm Inhibition

In the realm of antimicrobial research, thiophene derivatives have been identified as potent inhibitors of biofilm formation by marine bacteria, such as V. harveyi. The study conducted by Benneche et al. (2011) revealed that 5-(chloromethylene)- and 5-(bromoalkylidene)thiophen-2(5H)-ones, synthesized from 2-acyl-5-methoxythiophenes, significantly reduced biofilm formation, indicating their potential as antimicrobial agents (Benneche et al., 2011).

Corrosion Inhibition

Another application of thiophene derivatives is in the field of corrosion inhibition. Fouda et al. (2020) investigated methoxy-substituted phenylthienylbenzamidine derivatives as corrosion inhibitors for carbon steel in hydrochloric acid medium. Their findings indicated that these compounds effectively inhibit corrosion, with the efficiency increasing with concentration. This research highlights the utility of thiophene derivatives in protecting metals from corrosive environments (Fouda et al., 2020).

Mecanismo De Acción

Target of Action

The primary target of 5-chloro-N-(2-methoxy-2-phenylbutyl)thiophene-2-carboxamide is Coagulation Factor X . This enzyme plays a crucial role in the coagulation cascade, which is responsible for blood clotting.

Mode of Action

It is known to interact with its target, coagulation factor x . The interaction of the neutral ligand chlorothiophene in the S1 subsite allows for the combination of good oral bioavailability and high potency .

Pharmacokinetics

The interaction of the neutral ligand chlorothiophene in the s1 subsite allows for the combination of good oral bioavailability and high potency .

Action Environment

The polymorphous form and the amorphous form of a similar compound have been studied, suggesting that different forms of the compound could have different properties .

Propiedades

IUPAC Name |

5-chloro-N-(2-methoxy-2-phenylbutyl)thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18ClNO2S/c1-3-16(20-2,12-7-5-4-6-8-12)11-18-15(19)13-9-10-14(17)21-13/h4-10H,3,11H2,1-2H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYGCNZXBNFMRKL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CNC(=O)C1=CC=C(S1)Cl)(C2=CC=CC=C2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18ClNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[2-Bromo-6-(difluoromethoxy)phenyl]hydrazine hydrochloride](/img/structure/B2777256.png)

![4-((1H-imidazol-1-yl)methyl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzamide](/img/structure/B2777257.png)

![N-(3-methylbutyl)-2-pyridin-3-yl[1,2,4]triazolo[1,5-c]quinazolin-5-amine](/img/structure/B2777260.png)

![methyl 6-(4-methylphenyl)-5,6-dihydro-8H-imidazo[5,1-c][1,4]oxazine-1-carboxylate](/img/structure/B2777265.png)

![4-(2-(5,7-dimethylbenzo[d]thiazol-2-yl)hydrazinecarbonyl)-N,N-diethylbenzenesulfonamide](/img/structure/B2777268.png)